[(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate [(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
Brand Name: Vulcanchem
CAS No.: 478241-14-4
VCID: VC0129969
InChI: InChI=1S/C52H46O8/c1-37(53)59-51-49-47(57-35-41-23-13-5-14-24-41)30-44(54-32-38-17-7-2-8-18-38)31-48(49)60-50(52(51)58-36-42-25-15-6-16-26-42)43-27-28-45(55-33-39-19-9-3-10-20-39)46(29-43)56-34-40-21-11-4-12-22-40/h2-31,50-52H,32-36H2,1H3/t50-,51+,52-/m1/s1
SMILES: CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Molecular Formula: C52H46O8
Molecular Weight: 798.9 g/mol

[(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate

CAS No.: 478241-14-4

Reference Standards

VCID: VC0129969

Molecular Formula: C52H46O8

Molecular Weight: 798.9 g/mol

[(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate - 478241-14-4

CAS No. 478241-14-4
Product Name [(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
Molecular Formula C52H46O8
Molecular Weight 798.9 g/mol
IUPAC Name [(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate
Standard InChI InChI=1S/C52H46O8/c1-37(53)59-51-49-47(57-35-41-23-13-5-14-24-41)30-44(54-32-38-17-7-2-8-18-38)31-48(49)60-50(52(51)58-36-42-25-15-6-16-26-42)43-27-28-45(55-33-39-19-9-3-10-20-39)46(29-43)56-34-40-21-11-4-12-22-40/h2-31,50-52H,32-36H2,1H3/t50-,51+,52-/m1/s1
Standard InChIKey VQFNYHJYTKZMIE-KCFQPAEMSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
SMILES CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Canonical SMILES CC(=O)OC1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Synonyms (2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol Acetate
PubChem Compound 11411767
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator